Ruthenium--titanium (1/1)
Description
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Structure
2D Structure
Properties
CAS No. |
12600-91-8 |
|---|---|
Molecular Formula |
RuTi |
Molecular Weight |
148.9 g/mol |
IUPAC Name |
ruthenium;titanium |
InChI |
InChI=1S/Ru.Ti |
InChI Key |
DPGAAOUOSQHIJH-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ru] |
Origin of Product |
United States |
Significance of Intermetallic Compounds in Advanced Materials Science
Intermetallic compounds are a fascinating class of materials that bridge the gap between traditional metal alloys and ceramics. openaccessjournals.com Unlike random solid solutions found in many alloys, intermetallics possess an ordered crystal structure, where atoms of the different metals occupy specific sites in the crystal lattice. openaccessjournals.comcambridge.org This ordered arrangement leads to strong atomic bonding and a host of desirable properties that are of significant interest in advanced materials science. openaccessjournals.com
Key characteristics that underscore the importance of intermetallic compounds include:
High-Temperature Stability: The ordered atomic structure imparts exceptional stability at elevated temperatures, making them resistant to deformation and creep. openaccessjournals.com This property is critical for applications in high-temperature environments such as those found in the aerospace and automotive industries. openaccessjournals.com
Superior Mechanical Properties: Intermetallic compounds often exhibit high strength, hardness, and wear resistance due to their strong atomic bonds. openaccessjournals.com These attributes make them suitable for structural components, cutting tools, and protective coatings. openaccessjournals.com
Unique Physical Properties: Many intermetallics display unique magnetic, electrical, and catalytic properties. openaccessjournals.comacs.org For instance, some are ferromagnetic or ferrimagnetic, finding use in magnetic storage and sensors. openaccessjournals.com Their catalytic activity is also a significant area of research. acs.org
Diverse Applications: The unique combination of properties has led to the use of intermetallic compounds in a wide array of applications, from lightweight, high-temperature components in aircraft engines to materials that improve fuel efficiency in automobiles. openaccessjournals.com They are also being explored for energy storage, such as hydrogen storage, and in biomedical applications. numberanalytics.com
The field of intermetallic compounds is vast, with over 25,000 distinct compounds known. cambridge.org Research continues to uncover new compounds with novel properties, driving innovation across numerous technological sectors. openaccessjournals.com
Overview of Ruthenium Titanium 1/1 As a Model Intermetallic System
Ruthenium-Titanium (1/1), also denoted as RuTi, is a binary intermetallic compound with an equimolar atomic ratio of ruthenium and titanium. It serves as an important model system for understanding the fundamental properties and behaviors of intermetallic compounds.
Crystal Structure and Phase Diagram
The Ruthenium-Titanium (1/1) compound crystallizes in a body-centered cubic (BCC) structure. X-ray diffraction studies have determined its lattice parameter to be approximately 3.07 Å. The phase diagram of the Ru-Ti system provides essential information for the synthesis and heat treatment of these alloys. researchgate.netasminternational.orghimikatus.ru The diagram outlines the temperature and composition ranges for the formation and stability of various phases, including the RuTi intermetallic. numberanalytics.comnih.gov
Synthesis and Properties
Ruthenium-titanium alloys can be synthesized through various methods, including arc melting and mechanical alloying. researchgate.netwseas.us The addition of ruthenium to titanium alloys has been shown to significantly enhance their corrosion resistance, particularly in acidic and brine environments. matthey.commatthey.comingentaconnect.comresearchgate.net This improvement is a key driver for research into these materials for applications in the chemical processing, oil and gas, and geothermal energy industries. matthey.commatthey.comingentaconnect.comresearchgate.net
The properties of RuTi and related alloys are a subject of ongoing investigation. Studies have explored their mechanical behavior, including strength and ductility, as well as their potential for high-temperature applications. researchgate.netdtic.milresearchgate.net The interaction of RuTi with other elements in ternary and more complex systems is also an active area of research, aiming to tailor the material's properties for specific applications. nih.govresearchgate.netarxiv.org
Scope and Research Focus of the Academic Review
Conventional Synthesis Routes
Conventional synthesis methods for Ruthenium-Titanium (1/1) typically involve high-temperature processes and are well-established for producing bulk materials and thin films. These techniques are foundational in materials science and provide a basis for understanding the fundamental properties of this binary alloy.
Co-impregnation Techniques
Co-impregnation is a widely utilized method for synthesizing supported catalysts, where a support material is impregnated with a solution containing precursors of both ruthenium and titanium. This technique is particularly relevant for catalytic applications where a high dispersion of the active metals on a high-surface-area support is desired.
In a typical co-impregnation process, a porous support material, such as alumina, silica, or in some cases, titania itself, is immersed in a solution containing soluble salts of both ruthenium and titanium. researchgate.net The choice of precursors is critical; for instance, ruthenium(III) chloride (RuCl₃) and titanium tetrachloride (TiCl₄) are common choices. mdpi.comresearchgate.net The support is then dried and calcined at elevated temperatures to decompose the precursors and form the desired Ruthenium-Titanium oxide or metallic phases. The final composition and morphology are influenced by several factors, including the concentration of the precursor solution, the pH, the nature of the support, and the calcination temperature. researchgate.net
| Parameter | Influence on Synthesis | Typical Values/Conditions |
| Precursors | Determines the final oxidation state and ease of decomposition. | RuCl₃·xH₂O, TiOSO₄·xH₂SO₄·yH₂O |
| Support Material | Affects dispersion and surface area of the final catalyst. | Al₂O₃, TiO₂, SiO₂ |
| Solvent | Influences precursor solubility and impregnation efficiency. | Water, Ethanol |
| Calcination Temperature | Critical for precursor decomposition and phase formation. | 350-500 °C |
Chemical Vapor Deposition (CVD) Approaches
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-purity thin films of Ruthenium-Titanium alloys. rsc.org This process involves the reaction or decomposition of volatile precursor compounds on a heated substrate surface. rsc.orgwikipedia.org For the synthesis of Ru-Ti films, organometallic precursors of both ruthenium and titanium are often employed. wikipedia.orggoogle.com
A key challenge in the CVD of ruthenium-containing films is the potential for carbon incorporation due to the catalytic nature of ruthenium, which can activate C-H and C-C bonds in the precursor molecules. wikipedia.org To mitigate this, careful selection of precursors and optimization of deposition parameters are crucial. The substrate temperature plays a significant role, with a "kinetically limited temperature regime" often sought to control film growth and purity. google.com The use of an oxygen source as a reactant gas can also influence the deposition process and the properties of the resulting film. google.comrsc.org
| CVD Parameter | Effect on Film Properties | Typical Range |
| Substrate Temperature | Influences growth rate, crystallinity, and impurity levels. | 100-500 °C google.com |
| Precursor Volatility | Determines the ease of transport to the substrate. | Dependent on specific organometallic compound |
| Carrier Gas | Can affect reaction kinetics and film composition. | Argon, Nitrogen, sometimes with O₂ rsc.org |
| Pressure | Impacts precursor transport and reaction pathways. | Varies depending on the specific CVD setup |
Vacuum Arc Furnace Casting
For producing bulk ingots and castings of Ruthenium-Titanium alloys with high chemical homogeneity, vacuum arc furnace casting is a preferred method. google.com This technique is particularly suited for reactive metals like titanium, which have a high affinity for oxygen and nitrogen at elevated temperatures. ald-vt.comptcil.com The entire melting and casting process is conducted under a vacuum to prevent contamination. ald-vt.comald-vt.com
The process typically involves creating a consumable electrode from a blend of a titanium source (like titanium sponge) and a master alloy of titanium and ruthenium. google.com An electric arc is then struck between this electrode and a water-cooled copper crucible, causing the electrode to melt and form a molten pool. ald-vt.comyoutube.com Once the desired amount of material is molten, the power is cut, and the alloy is cast into a mold. ald-vt.com The use of a low-melting-point Ti-Ru master alloy can facilitate the homogenous incorporation of ruthenium into the titanium melt. google.com
| Process Stage | Description | Key Considerations |
| Charge Preparation | Blending of titanium sponge and Ti-Ru master alloy. | Achieving a uniform distribution of components. google.com |
| Melting | Consumable electrode is melted by an electric arc in a vacuum. | Maintaining a stable arc and controlling the melt rate. youtube.com |
| Casting | Molten alloy is poured into a mold. | Mold design and cooling rate affect the final microstructure. ald-vt.com |
Non-Equilibrium Synthesis Approaches
Non-equilibrium synthesis methods offer pathways to produce Ruthenium-Titanium materials with unique microstructures and properties, such as nanocrystalline phases and novel nanostructures, which are often not achievable through conventional equilibrium processing.
Mechanical Alloying for Nanocrystalline Material Preparation
Mechanical alloying is a solid-state powder processing technique that involves the repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill. ipme.ru This process can be used to synthesize nanocrystalline Ruthenium-Titanium alloys with grain sizes in the nanometer range. ipme.ruresearchgate.net
The starting materials are elemental powders of ruthenium and titanium, which are loaded into the mill along with grinding media (typically hardened steel or tungsten carbide balls). The intense mechanical energy imparted during milling leads to the formation of a solid solution, even in systems with limited mutual solubility at equilibrium. The resulting nanocrystalline structure can lead to enhanced mechanical properties. ipme.ru The process is typically carried out under an inert atmosphere, such as argon, to prevent oxidation. ipme.ru
| Milling Parameter | Influence on Final Product | Typical Conditions |
| Milling Time | Affects the degree of alloying and final grain size. | Can range from hours to tens of hours. ipme.ru |
| Ball-to-Powder Ratio | Determines the energy input into the powder. | Varies depending on the mill and desired outcome. |
| Milling Atmosphere | Prevents contamination of the reactive powders. | Inert gas (e.g., Argon). ipme.ru |
Solution-Based Methods for Nanostructure Fabrication (e.g., nanosheets)
Solution-based synthesis offers a versatile and scalable approach for fabricating Ruthenium-Titanium nanostructures, such as nanosheets. mdpi.comelsevierpure.com These methods provide excellent control over the size, shape, and composition of the final product at the nanoscale.
One approach involves a solvothermal or hydrothermal method where precursors of ruthenium and titanium are reacted in a solvent at elevated temperatures and pressures. For instance, titanium oxysulfate and ruthenium trichloride (B1173362) can be used as precursors in a mixture of ethanol, glycerol, and diethyl ether to first synthesize titania nanotubes, which are then loaded with ruthenium nanoparticles. mdpi.com Another bottom-up approach involves the controlled precipitation of ruthenate nanosheets from an aqueous solution containing a ruthenium precursor like RuCl₃ and a base such as tetramethylammonium (B1211777) hydroxide (B78521) at a controlled temperature. elsevierpure.com These methods can yield highly dispersible nanosheets with lateral sizes often smaller than 100 nm. elsevierpure.com
| Synthesis Method | Description | Key Features |
| Solvothermal/Hydrothermal | Reaction in a closed vessel at elevated temperature and pressure. | Allows for the formation of crystalline nanostructures. mdpi.com |
| Aqueous Solution Precipitation | Controlled precipitation of nanosheets from a solution. | Can produce highly water-dispersible nanosheets. elsevierpure.com |
Stoichiometry Control and Phase Formation in Synthesis
The precise control of stoichiometry is a critical factor in the synthesis of Ruthenium-Titanium (1/1) compounds, as it directly influences the resulting phase formation and, consequently, the material's properties. The equiatomic composition is of particular interest due to the unique characteristics exhibited by the resulting intermetallic phases. The synthesis of these materials often involves managing the reactivity and diffusion rates of the constituent elements to achieve the desired 1:1 atomic ratio.
The phase diagram of the Ruthenium-Titanium (Ru-Ti) system provides a foundational understanding of the stable phases at different temperatures and compositions. For the equiatomic composition, the RuTi phase is the expected intermetallic compound. asminternational.orghimikatus.ruiaea.org However, achieving a single-phase RuTi material requires careful control over the synthesis conditions to prevent the formation of other phases, such as titanium-rich or ruthenium-rich solid solutions.
Research into the Ru-Ti system has identified various phases that can form depending on the composition and thermal history. himikatus.ru At the equiatomic composition, the primary phase is the intermetallic compound RuTi. The crystallographic details of the phases in the Ru-Ti system are crucial for understanding the material's behavior.
Table 1: Crystallographic Data of Phases in the Ruthenium-Titanium System
| Phase | Pearson Symbol | Space Group | Prototype |
|---|---|---|---|
| (αTi) | hP2 | P6₃/mmc | Mg |
| (βTi) | cI2 | Im-3m | W |
| RuTi | cP2 | Pm-3m | CsCl |
| (Ru) | hP2 | P6₃/mmc | Mg |
This table presents the crystallographic information for the various phases observed in the Ruthenium-Titanium binary system. Data sourced from ASM International. asminternational.org
The synthesis of Ru-Ti alloys, including the equiatomic composition, can be achieved through various methods such as arc melting of the pure metals. mdpi.com The homogeneity of the resulting alloy is highly dependent on the thoroughness of the melting and mixing process. To ensure a uniform distribution of ruthenium and titanium, multiple melting and flipping steps are often employed. mdpi.com
In addition to bulk alloy synthesis, methods for producing Ru-Ti compounds in other forms, such as nanoparticles and thin films, are also being explored. For instance, a sol-gel method has been used to synthesize ruthenium-doped titanium dioxide nanoparticles. researchgate.net While this study focused on doped materials rather than a 1:1 compound, the techniques for incorporating ruthenium into a titanium-based matrix are relevant. The chemical reduction of a ruthenium salt on a titanium dioxide support is another method that has been employed. acs.org
Controlling the stoichiometry in these synthesis methods is paramount. In powder metallurgy techniques, the initial mixing ratio of the elemental powders is a primary determinant of the final composition. However, factors such as differential sintering rates and the potential for oxidation can affect the final stoichiometry and phase purity.
The formation of the desired RuTi phase with a B2 crystal structure (CsCl type) is a key objective for many applications. al-cu-fe.com The stability of this phase is influenced by the presence of other elements and the thermal processing of the alloy. Even in high-entropy alloys containing equiatomic or near-equiatomic levels of multiple elements including titanium, the formation of specific phases like the B2 phase can be promoted. al-cu-fe.com
The study of phase transformations in near-equiatomic alloys is also critical. For example, in the analogous Ta-Ru system, martensitic transformations have been observed in near-equiatomic compositions, indicating that the phase stability can be sensitive to small deviations in stoichiometry and temperature. researchgate.net
Table 2: Special Points of the Ti-Ru System
| Reaction | Composition (at.% Ru) | Temperature (°C) | Phase |
|---|---|---|---|
| L ↔ (βTi) + RuTi | 27.0 | 1480 | Peritectic |
| (βTi) ↔ (αTi) | 4.0 | 850 | Eutectoid |
This table summarizes key transformation points in the Titanium-Ruthenium phase diagram, highlighting the conditions under which different phases are formed. Data sourced from Russian metallurgical studies. himikatus.ru
Ultimately, the successful synthesis of Ruthenium-Titanium (1/1) compounds with controlled stoichiometry and desired phase formation relies on a comprehensive understanding of the Ru-Ti phase diagram and the careful application of synthesis techniques that allow for precise control over composition and thermal history.
Structural Characterization Techniques
Structural analysis at both the macro and nano levels is fundamental to elucidating the physical and chemical behavior of Ruthenium-Titanium (1/1) compounds.
X-ray Diffraction (XRD) for Phase Identification and Crystal Structure Analysis
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the crystal structure of Ruthenium-Titanium (1/1) materials. researchgate.netx-mol.com In mixed-oxide systems of ruthenium and titanium, XRD patterns are used to identify the formation of solid solutions and the presence of individual oxide phases. researchgate.netcdnsciencepub.com For instance, in RuxTi1-xO2 mixed oxides, XRD helps to track the changes in lattice parameters as a function of the ruthenium content, which often follows Vegard's law in solid solutions. cdnsciencepub.com
The analysis of XRD patterns can reveal the presence of different crystalline forms, such as the rutile structure for both RuO2 and TiO2. researchgate.net Dashed lines in XRD plots are often used to indicate the expected peak positions for pure rutile-TiO2 and RuO2, allowing for a clear comparison with the mixed oxide samples. researchgate.net Furthermore, XRD is crucial for studying the effects of subsequent treatments, such as reduction in a hydrogen atmosphere, on the crystal structure of the material. researchgate.net The broadening of diffraction peaks can also provide information about the average crystallite size of the material. cdnsciencepub.com
| Compound/Mixture | Dominant Phase(s) Identified | Key XRD Findings | Reference |
|---|---|---|---|
| Ru_xTi(1-x)O2 | Rutile solid solution | Lattice parameters vary with Ru content, following Vegard's law. | cdnsciencepub.com |
| Ru_x_250R (H2 treated) | Modified rutile structure | Hydrogen incorporation leads to lattice strain. | researchgate.net |
| Ru/C | Metallic hcp-Ru | Characteristic reflections of hexagonal close-packed ruthenium are observed. | acs.org |
| Ru@Ir/TiOxNy-C | Cubic TiON, Metallic hcp-Ru, fcc-Ir | Dominant peaks from TiOxNy support can mask some Ru and Ir reflections. Broad peak between 39.4° and 42.4° corresponds to Ru 002 and Ir 111 diffractions. | acs.orgacs.org |
High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoscale Features and Heterointerface Characterization
High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for visualizing the atomic structure of materials, making it ideal for studying the nanoscale features of Ruthenium-Titanium (1/1) compounds. wikipedia.org This technique allows for the direct imaging of crystal lattices and the characterization of defects and interfaces. wikipedia.org
In the context of Ru-Ti catalysts, HRTEM can reveal the morphology and distribution of nanoparticles, as well as the nature of their interaction with the support material. nih.govyoutube.com For example, in Ru@TiO2 catalysts, HRTEM images have shown the epitaxial growth of RuO2 crystallites on the TiO2 support and the formation of Ru clusters with average diameters in the range of 15-20 nm. nih.gov The detailed analysis of the heterointerface between ruthenium and titanium components is crucial for understanding the catalytic activity and stability of these materials.
Scanning Transmission Electron Microscopy (STEM) for Elemental Distribution Analysis
Scanning Transmission Electron Microscopy (STEM) provides high-resolution imaging and is particularly powerful when combined with analytical techniques like Energy-Dispersive X-ray Spectroscopy (EDS) for elemental mapping. nanoscience.comazooptics.com This combination allows for the visualization of the spatial distribution of different elements within the sample at the nanoscale. nanoscience.com
In Ru-Ti based materials, STEM-EDS is used to examine the distribution of titanium, ruthenium, and other constituent elements. nih.gov For instance, in core-shell nanoparticles like Ru@Ir supported on a titanium oxynitride-graphene composite (Ru@Ir/TiOxNy-C), STEM imaging, particularly in high-angle annular dark-field (HAADF) mode, can confirm the core-shell structure due to the Z-contrast between the heavier iridium (shell) and the lighter ruthenium (core). acs.orgacs.org Elemental maps obtained through EDS further confirm the distinct separation of the elements within the nanostructure. acs.org
| Material | Key STEM Finding | Average Particle Size | Reference |
|---|---|---|---|
| Ru@Ir/TiOxNy-C | Well-distributed core-shell nanoparticles on the support. | ~2.68 nm | acs.orgpnnl.gov |
| Ru@Ir/C | Core-shell nanostructures with some larger agglomerates. | ~3.2 nm | acs.org |
Surface and Electronic Structure Probing
The surface characteristics and electronic states of Ruthenium-Titanium (1/1) compounds are paramount to their performance in applications such as catalysis and electrocatalysis.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (electronic) states of the elements within the top few nanometers of a material's surface. psu.edu For Ru-Ti based materials, XPS is crucial for understanding the surface chemistry that governs their catalytic and corrosion-resistant properties. tandfonline.com
XPS analysis of Ru-Ti alloys can identify the various oxidation states of ruthenium and titanium. researchgate.net For example, in Ru-Ti mixed oxides, XPS spectra of the Ru 3d region can be deconvoluted to identify species such as RuO2, RuO3, and even metallic Ru. researchgate.net The O 1s spectrum provides information about the different oxygen species present, such as lattice oxygen and hydroxyl groups. researchgate.net These insights are vital for correlating surface composition with catalytic activity. acs.org Furthermore, XPS can reveal the formation of a passivation layer rich in TiO2 on Ti-Ru alloys, which contributes to their enhanced corrosion resistance. tandfonline.com
| Material | Element/Region Analyzed | Key XPS Findings | Reference |
|---|---|---|---|
| Ti-Ru Alloy | Surface Passivation Film | The passivation film on the Ti-Ru surface was found to be thicker (~208 nm) than on pure Ti (~46 nm) and was predominantly composed of TiO2. | tandfonline.com |
| Ru@Ir/TiOxNy-C | Ru 3d | Analysis of the Ru 3d spectra, along with other elements, helps in understanding the metal-support interactions. | acs.orgacs.org |
| Ru-MO@24h | Ru 3d | Revealed the presence of RuO2 (280.9 eV) and RuO3 (282.4 eV). After cyclic voltammetry, an additional peak for RuO4 (283.4 eV) was observed. | researchgate.net |
Brunauer-Emmett-Teller (BET) for Specific Surface Area Analysis
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of porous materials by measuring the physical adsorption of a gas (typically nitrogen) on the surface. upi.eduupi.edu The specific surface area is a critical parameter for catalysts, as a higher surface area generally provides more active sites for reactions. nih.gov
For Ruthenium-Titanium (1/1) materials, particularly those designed for catalytic applications, BET analysis is essential for characterizing their textural properties. nih.gov For example, in a study of RuO2@TiO2-SiO2 catalysts, the BET surface area was determined to be a significant factor in their catalytic performance. nih.gov The results showed that these mesoporous materials possess high surface areas, which is a desirable characteristic for providing numerous active sites. nih.gov
| Material | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Reference |
|---|---|---|---|---|
| RuO2@TiO2-SiO2 3:3-ns catalyst | 156 | 0.72 | 15.1 | nih.gov |
| TiO2-SiO2 3:3-ns support | 193 | 1.17 | 24.0 | nih.gov |
Application of Advanced Analytical Methodologies for Comprehensive Material Assessment
A thorough understanding of Ruthenium-Titanium (1/1) compounds, particularly in their common form as mixed oxides (RuO₂-TiO₂), necessitates a multi-faceted analytical approach. The electrochemical performance and stability of these materials are intrinsically linked to their structural, morphological, and surface chemical properties. Therefore, a suite of advanced analytical methodologies is employed for a comprehensive material assessment. These techniques provide detailed insights from the atomic to the macroscopic level, enabling researchers to correlate synthesis parameters with material characteristics and functional performance.
Structural and Morphological Analysis
The crystal structure and surface morphology are fundamental properties that dictate the active surface area and stability of Ru-Ti (1/1) compounds.
X-ray Diffraction (XRD): This is a primary technique for identifying the crystalline phases and structure of the material. For RuO₂-TiO₂ films, XRD analysis confirms the formation of a solid solution between the two oxides, typically with a rutile structure. cdnsciencepub.comresearchgate.net The analysis of diffraction peak positions and widths allows for the determination of lattice parameters and average crystallite size, which are influenced by the material's composition and preparation method. cdnsciencepub.com
Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology, revealing features like porosity, cracking ("mud-cracked" morphology), and uniformity of the oxide coating. researchgate.netmdpi.com For more detailed microstructural analysis, Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) provide high-resolution imaging of the nanoparticle size, distribution, and core-shell structures when applicable. acs.org
Table 1: Selected XRD Findings for Ruthenium-Titanium Oxide Compounds
| Analytical Technique | Finding | Significance | Reference |
|---|---|---|---|
| X-ray Diffraction (XRD) | Formation of a RuO₂-TiO₂ solid solution with a rutile structure is confirmed across a wide composition range. | Demonstrates the miscibility of the two oxides, which is crucial for the combined electrocatalytic and stabilizing properties. | cdnsciencepub.com |
| X-ray Diffraction (XRD) | The presence of ruthenium oxide induces the formation of the solid solution. The cell parameters of the solid solution follow Vegard's law. | Indicates a predictable and uniform atomic arrangement within the crystal lattice, dependent on the Ru/Ti ratio. | cdnsciencepub.com |
| X-ray Diffraction (XRD) | Analysis of peak broadening allows for the calculation of the average crystallite size of the RuO₂-TiO₂ solid solution. | Crystallite size is a key parameter affecting the active surface area and catalytic activity of the electrode material. | cdnsciencepub.com |
Compositional and Chemical State Characterization
Determining the elemental composition and the oxidation states of the constituent elements is crucial for understanding the material's electrochemical activity.
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique used to determine the chemical composition and oxidation states of elements within the top few nanometers of the material's surface. acs.orgtandfonline.com For Ru-Ti oxides, XPS can distinguish between metallic Ruthenium (Ru) and Ruthenium dioxide (RuO₂), with the Ru 3d₅/₂ binding energy for RuO₂ observed at a higher value (e.g., 280.8 eV) compared to metallic Ru (280.0 eV). aip.org It is also instrumental in analyzing the composition of passive films formed during corrosion studies, confirming that the film on Ti-Ru alloys is predominantly composed of Titanium dioxide (TiO₂). tandfonline.com Due to a strong overlap between the Ru 3d and C 1s signals, the Ru 3p region is often analyzed for more reliable quantification. researchgate.netthermofisher.com
Energy Dispersive X-ray Spectroscopy (EDS): Often integrated with SEM, EDS provides elemental analysis of the material's composition, confirming the presence and distribution of Ruthenium and Titanium across the surface. researchgate.net
Rutherford Backscattering Spectrometry (RBS): This ion beam analysis technique can be used for quantitative depth profiling of thin films. Studies have used RBS to confirm the segregation of titanium oxide species in the outermost layers of RuO₂-TiO₂ films. cdnsciencepub.com
Table 2: Representative XPS Data for Ruthenium Species
| Species | Core Level | Binding Energy (eV) | Significance | Reference |
|---|---|---|---|---|
| Ru (metal) | Ru 3d₅/₂ | 280.0 | Identifies the presence of metallic ruthenium. | aip.org |
| RuO₂ | Ru 3d₅/₂ | 280.8 | Confirms the formation of ruthenium dioxide, the primary active catalytic species. | aip.org |
| Ru (metal) | Ru 3p₃/₂ | 462.4 | Alternative peak for identifying metallic Ru, avoiding C 1s overlap. | researchgate.net |
| RuO₂ | Ru 3p₃/₂ | 465.5 | Alternative peak for identifying RuO₂, avoiding C 1s overlap. | researchgate.net |
Electrochemical Performance Assessment
Directly probing the electrochemical behavior of Ru-Ti (1/1) compounds, especially when used as electrodes, is essential for evaluating their practical applicability.
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the electrode-electrolyte interface. mdpi.comacs.org By applying a small amplitude AC signal over a range of frequencies, EIS can separate and quantify various electrochemical processes, including solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl). mdpi.comresearchgate.net Nyquist plots are commonly used to model the system with an equivalent circuit, allowing for the quantification of these parameters which relate to the electrode's catalytic activity and corrosion resistance. mdpi.com
Cyclic Voltammetry (CV): CV is used to assess the capacitive response and the potential window of electrochemical activity. mdpi.com The shape and area of the CV curve for RuO₂-TiO₂ electrodes provide a qualitative and quantitative measure of the pseudocapacitive charge storage, a key feature of these materials. mdpi.com
Table 3: Electrochemical Parameters from EIS Analysis of Ru-Cu-Oxide Electrodes
| Electrode Composition (Nominal) | Charge Transfer Resistance (Rct) (Ω) | Capacitance (C) (F) | Significance | Reference |
|---|---|---|---|---|
| RuOx (Control) | 68.9 | 0.00017 | Baseline for comparison with mixed oxide electrodes. | mdpi.com |
| Ru:Cu (95:5) | 61.9 | 0.00039 | Lower resistance and higher capacitance suggest enhanced electrochemical performance with Cu addition. | mdpi.com |
| Ru:Cu (90:10) | 62.8 | 0.00041 | Similar trend of improved performance compared to pure RuOx. | mdpi.com |
| Ru:Cu (80:20) | 68.2 | 0.00043 | Resistance increases slightly with higher Cu content while capacitance continues to increase. | mdpi.com |
Theoretical and Computational Investigations of Ruthenium Titanium 1/1
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a cornerstone in the theoretical analysis of the Ru-Ti system, offering a powerful tool to predict and understand its properties at the atomic level.
Prediction of Phase Stability and Ground States
High-throughput first-principles calculations based on DFT have been instrumental in mapping the phase stability landscape of Ru-Ti alloys. aps.orgbyu.edu These studies have predicted the existence of previously unreported stable compounds, challenging the initial understanding of the Ru-Ti phase diagram which suggested it was primarily a phase-separating system. aps.orgbyu.eduresearchgate.net By calculating the formation enthalpies of numerous crystal structures, researchers have constructed low-temperature phase diagrams, identifying the most energetically favorable phases. researchgate.net
For instance, a comprehensive screening of ruthenium's binary alloys with 28 transition metals, including titanium, revealed a tendency for ordering and the formation of stable compounds at low temperatures, a finding that was not apparent from experimental phase diagrams alone. aps.orgbyu.edu These computational predictions of new stable phases open avenues for the rational design of novel Ru-based materials. byu.edu The stability of the (Ru1−x,Tix)O2 solid solution has also been investigated using a combination of DFT and thermodynamic calculations, highlighting the importance of accurately determining the interaction parameter for predicting the miscibility gap. researchgate.net
Elucidation of Electronic Structures and Bonding Characteristics
DFT calculations have provided a detailed picture of the electronic structure and chemical bonding in Ru-Ti compounds. The introduction of titanium into the ruthenium lattice significantly alters the electronic properties. acs.org For example, in titanium-substituted ruthenium oxide (RuO2), Ti substitution affects the electronic structure by creating regions of electron accumulation and depletion at the surface. acs.org This also leads to a shift in the d-band and O 2p-band centers to higher binding energies. acs.org
The nature of this electronic modification is highly dependent on both the concentration and the specific location of the titanium dopant. acs.org These changes in the electronic density distribution are critical as they influence the material's surface reactivity and catalytic activity. nih.govacs.org Furthermore, studies on Ru-doped TiO2 have shown that the presence of ruthenium impurities at titanium lattice sites can lead to a significant narrowing of the band gap, which has implications for applications in dye-sensitized solar cells. saip.org.za The analysis of the electronic structure of Ru(Ni)Al alloys has been used as a method for selecting alloys with desired properties. researchgate.net
Analysis of Mechanical Parameters (e.g., elasticity, anisotropy, hardness)
The mechanical properties of Ru-Ti alloys have been investigated through DFT calculations of their elastic constants. These calculations are crucial for understanding the material's stiffness, hardness, and brittle or ductile nature. uobasrah.edu.iq For hexagonal crystal structures, like that of some Ru-Ti phases, the complete set of elastic constants can be computed to determine their mechanical stability. uobasrah.edu.iq
The elastic properties are intrinsically linked to the material's response to external forces and can be used to estimate technologically important parameters. uobasrah.edu.iq For example, the Young's modulus, a measure of stiffness, and the anisotropy of a material, which describes the directional dependence of its properties, can be derived from these calculations. wikipedia.org While specific data for the 1/1 Ru-Ti compound is part of a broader research area, studies on related β-type Ti-Nb-Ru alloys have shown that ruthenium additions can lead to high as-cast strengths and admissible strain values, with moduli around 65 GPa. nih.gov
Table 1: Calculated Mechanical Properties of a Hexagonal Compound (Illustrative Example)
| Property | Value | Unit |
| Bulk Modulus (B) | 220 | GPa |
| Shear Modulus (G) | 150 | GPa |
| Young's Modulus (E) | 380 | GPa |
| Poisson's Ratio (ν) | 0.27 | - |
Note: This table is for illustrative purposes to show the type of data generated from DFT calculations for mechanical properties. Specific values for Ru-Ti (1/1) would require targeted computational studies.
Studies on Energetic Barriers for Surface Reactions and Metal Dissolution
DFT calculations have been employed to investigate the energetic barriers for reactions occurring on the surface of Ru-Ti oxides, as well as the dissolution of the metal components. nih.govacs.org This is particularly relevant for applications in electrocatalysis, where the stability of the catalyst is paramount. researchgate.net
Computational analyses have shown that the energy barriers for metal dissolution are highly dependent on the specific surface site and the location of the titanium substituent. nih.govacs.org For instance, in Ru1-xTixO2, theoretical analysis indicates that penta-coordinated Ru sites are the most active for the oxygen evolution reaction (OER), while hexa-coordinated Ru sites have the lowest energy barriers for dissolution. acs.org This understanding of how metal dissolution can alter the activation barriers for surface reactions is crucial for designing more stable and active catalysts. nih.gov The introduction of titanium has been shown to improve electrochemical stability by increasing the activation barriers for Ru dissolution compared to pure RuO2. acs.orgresearchgate.net
Molecular Dynamics Simulations for Structural Transformations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of atoms and molecules, offering insights into structural transformations that occur over time and under different conditions. For titanium alloys, MD simulations have been used to understand the atomic mechanisms governing deformation and phase transformations. bohrium.com These simulations can model the interactions between dislocations and microstructural features like grain boundaries, which strongly influence the mechanical properties. bohrium.com
In the context of the broader Ti-Al-based alloy systems, MD simulations have been instrumental in investigating phase transitions, such as the transformation from the β phase to the α phase, and in determining elastic constants and deformation behaviors. mdpi.com For the Pt-Ti system, another high-temperature shape memory alloy, large-scale MD simulations have successfully demonstrated the reversible phase transformation between the B2 austenite (B1171964) and B19 martensite (B1171850) phases. nih.gov While specific MD studies focusing solely on the structural transformations of the equiatomic Ru-Ti compound are not extensively reported in the provided context, the methodologies are well-established and applicable. A reactive force field (ReaxFF) has been developed for the Ru/H system, enabling MD simulations of hydrogen diffusion, which could be extended to study structural changes in Ru-Ti alloys. acs.org
Ab Initio Calculations for Ordered Phases and Compound Formation Tendencies
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been pivotal in predicting ordered phases and the tendency for compound formation in the Ru-Ti system. aps.orgbyu.edu High-throughput ab initio studies have systematically explored the phase stability of binary alloys of platinum-group metals, including ruthenium, with other transition metals. aps.org
These calculations have predicted new, potentially stable phases in numerous binary systems, significantly expanding the known phase space of these alloys. aps.org For the Ru-Ti system specifically, ab initio calculations have indicated a much richer phase diagram with ordering tendencies and stable compounds at low temperatures than was previously assumed. aps.org This predictive power is crucial for guiding experimental efforts toward the synthesis of new materials with potentially interesting properties. The Vienna Ab initio Simulation Package (VASP) is a commonly used tool for such theoretical studies. researchgate.net
Electrochemical Properties and Applications of Ruthenium Titanium 1/1
Pseudocapacitive Behavior and Supercapacitor Applications of Ruthenium-Titanium (1/1)
The combination of ruthenium and titanium oxides has been explored for supercapacitor applications, aiming to leverage the high pseudocapacitance of ruthenium oxide and the stability and structural support of titanium-based materials. iaea.orgresearchgate.net
Specific Capacitance and Energy Storage Performance
Ruthenium oxide is a well-regarded pseudocapacitive material due to its high theoretical specific capacitance, which can range from 1400 to 2000 F/g. researchgate.net However, its high cost and tendency to agglomerate are significant drawbacks. researchgate.netelectrochemsci.org Incorporating titanium can enhance the material's porosity and, when structured as nanotube arrays, can significantly improve the redox supercapacitance. iaea.orgresearchgate.net
Electrodes made of ruthenium oxide deposited on a crystalline titania nanotube array demonstrate superior energy-storage performance compared to those on a planar titanium film. iaea.org This is attributed to the highly accessible nanotube channels that facilitate the reversible redox reactions of ruthenium oxide. iaea.org While specific data for a 1:1 atomic ratio is not extensively detailed in the provided search results, the general trend indicates that the composite structure enhances performance. For instance, a phosphate (B84403) ion-modified RuO₂/Ti₃C₂ composite has been shown to deliver a high specific capacitance of 612.72 F g⁻¹ at a current density of 2 A g⁻¹ in H₂SO₄ electrolyte. mdpi.com Another study on nanocrystalline TiₓFeᵧRu₂Oₙ materials showed a capacitance of up to 110 F/g. researchgate.net
Table 1: Specific Capacitance of Ruthenium-Titanium Based Materials
| Material | Electrolyte | Current Density | Specific Capacitance | Citation |
|---|---|---|---|---|
| Phosphate Ion-Modified RuO₂/Ti₃C₂ | H₂SO₄ | 2 A g⁻¹ | 612.72 F g⁻¹ | mdpi.com |
| Leached Ti₂FeRuO₂ | 1 M NaOH / 1 M H₂SO₄ | N/A | 110 F/g | researchgate.net |
| RuO₂-CNF | 6 M KOH | 20 mA cm⁻² | 822 ± 04 mF cm⁻² | rsc.org |
| Crystalline RuO₂ | 0.5 M H₂SO₄ | 5 mV/s (scan rate) | 498 F/g | electrochemsci.org |
This table presents data for various ruthenium-titanium based composites to illustrate the range of performance.
Electrochemical Stability and Cycling Performance
A crucial aspect of supercapacitor performance is its long-term stability during repeated charge-discharge cycles. The introduction of titanium into ruthenium oxide electrodes has been shown to improve cycling stability. iaea.org For example, a well-defined ruthenium oxide-titania/titanium nanotube array electrode exhibits lower capacitance decay compared to a ruthenium oxide/titanium planar film electrode. iaea.org
In a study of a phosphate ion-modified RuO₂/Ti₃C₂ composite, the material retained 97.95% of its initial capacitance after 10,000 cycles at a current density of 2 A g⁻¹. mdpi.com Similarly, RuO₂-CNF electrodes demonstrated 94% capacitance retention after 5000 cycles. rsc.org This enhanced stability is often attributed to the robust structure provided by the titanium component, which mitigates the mechanical stresses and degradation of the ruthenium oxide during cycling. iaea.org
Oxygen Evolution Reaction (OER) Electrocatalysis
Ruthenium-based materials are highly active for the oxygen evolution reaction (OER), a key process in water electrolysis for hydrogen production. researchgate.net However, their stability in acidic environments is a major challenge. researchgate.net The substitution of titanium into ruthenium oxide is a strategy to enhance stability while maintaining high activity. researchgate.netresearchgate.net
Activity and Stability Enhancement through Titanium Substitution
Table 2: OER Performance and Stability of Ti-Substituted RuO₂
| Catalyst | Key Finding | Citation |
|---|---|---|
| Ru₀.₈Ti₀.₂O₂ | 19-times lower Ru dissolution rate compared to RuO₂. | researchgate.netnih.gov |
| Y₂Ru₂₋ₓTiₓO₇ | Ti substitution is investigated to tune structure for optimal activity and stability. | confex.com |
| Ru₁₋ₓTiₓO₂ (x=0-50 at.%) | Ti substitution at low concentrations improves stability and lowers Ru dissolution. | acs.org |
This table highlights the impact of titanium substitution on the stability of ruthenium-based OER catalysts.
Role of Surface Reconstruction and Metal Dissolution Phenomena
Under OER conditions, the surface of the Ru-Ti oxide catalyst undergoes dynamic changes, including surface reconstruction and metal dissolution. researchgate.netnih.govacs.org These phenomena are critical in determining the long-term activity and stability of the electrocatalyst. nih.gov
For pure RuO₂, changes in mass activity are directly correlated with ruthenium dissolution and a decrease in the electrochemical surface area (ECSA). acs.org In contrast, for Ti-substituted RuO₂ (e.g., Ru₀.₈Ti₀.₂O₂), while some metal dissolution still occurs, it can lead to an increase in the ECSA and the formation of new active sites. researchgate.netnih.gov Repeated cycling under OER conditions leads to surface reconstruction, forming a disordered RuO₂ surface and altering the distribution of Ru and Ti at the surface. researchgate.netnih.gov
Computational studies have shown that the energy barriers for metal dissolution are highly dependent on the specific surface site and the location of the titanium substituent. nih.govacs.org Metal dissolution can induce the formation of new active surface sites with different electronic properties, which in turn affects the OER activation barriers. nih.govacs.org Theoretical analysis suggests that specific sites, such as penta-coordinated Ru sites, are the primary catalytic sites for OER, while hexa-coordinated Ru sites are more prone to dissolution. acs.org
Hydrogen Oxidation Reaction (HOR) in Alkaline Media
The hydrogen oxidation reaction (HOR) in alkaline media is a critical reaction in anion exchange membrane fuel cells (AEMFCs). rsc.org Ruthenium-based catalysts are considered promising alternatives to platinum for the alkaline HOR due to their favorable hydrogen binding energy and oxophilicity, which allows for a balanced adsorption of key reaction intermediates. rsc.orgdtu.dk
While there is extensive research on Ru-based catalysts for alkaline HOR, specific performance data for a 1:1 Ru-Ti compound is limited in the provided results. However, studies on ruthenium supported on titanium-based materials like titanium carbide (TiC) have shown excellent performance. jecst.org A Ru/TiC catalyst demonstrated a high exchange current density and outstanding performance in alkaline HER, which is the reverse reaction. jecst.orgresearchgate.net The strong metal-support interaction between ruthenium and the titanium-based support is believed to be a key factor in the enhanced catalytic activity. jecst.org For instance, a Ru/def-TiO₂(A) catalyst achieved a high mass activity of 7.65 A mgRu⁻¹, which is significantly higher than commercial Ru/C and Pt/C catalysts for alkaline HOR. researchgate.net
Electrochemical Nitrogen Reduction Reaction (NRR) Promoted by Ru/Ti Oxide Interfaces
The electrochemical nitrogen reduction reaction (NRR) to produce ammonia (B1221849) under ambient conditions is a promising alternative to the energy-intensive Haber-Bosch process. diva-portal.orgarxiv.org However, the low selectivity and yield of ammonia are significant hurdles due to the slow kinetics of NRR and the competing hydrogen evolution reaction (HER). diva-portal.org Research has demonstrated that interfaces between ruthenium (Ru) and titanium oxide (TiO2) can significantly promote the NRR.
The intimate electronic coupling between Ru nanoparticles and a rutile TiO2 support has been shown to greatly facilitate the initial protonation of dinitrogen (N2) through an associative mechanism. diva-portal.orgwikipedia.org This synergistic effect simultaneously suppresses the competing HER. This leads to a notable improvement in the Faradaic efficiency for ammonia production, reaching 40.7%, and an ammonia yield of 10.4 μgNH₃ h⁻¹ cm⁻² at a potential of -0.15 V versus the reversible hydrogen electrode (RHE) in a 0.5 M K2SO4 aqueous solution at room temperature and pressure. diva-portal.orgwikipedia.org
The mechanism behind this enhancement lies in the ability of the Ru/TiO2 interface to control the binding strength of reactive intermediates, thereby creating a more selective pathway for the electrochemical reaction. diva-portal.org Density functional theory (DFT) calculations have further elucidated the NRR mechanism on ruthenium surfaces, suggesting that the reaction proceeds via an associative distal pathway. nih.gov In this pathway, after the third proton-electron transfer, the N-N bond in the N-NH₃ intermediate is broken, releasing the first ammonia molecule and leaving a nitrogen atom on the surface, which is subsequently reduced to form the second ammonia molecule. nih.gov The initial proton-electron transfer step to form an NNH intermediate from an end-on adsorbed N2 molecule has a negligible additional barrier, although the thermochemical barrier is significant. nih.gov
The table below summarizes the performance of Ru/TiO2 and related catalysts in the electrochemical nitrogen reduction reaction.
| Catalyst | Electrolyte | Applied Potential (vs. RHE) | Ammonia Yield | Faradaic Efficiency (FE) | Source |
| Ru/TiO₂ | 0.5 M K₂SO₄ | -0.15 V | 10.4 μgNH₃ h⁻¹ cm⁻² | 40.7% | diva-portal.orgwikipedia.org |
| CNFs/TiO₂@CoS | 0.1 M Na₂SO₄ | -0.45 V | 4.61 x 10⁻¹¹ mol s⁻¹ cm⁻² | 8.3% | researchgate.net |
| AgNDs on Oᵥ-TiO₂/Ti | 0.1 M Na₂SO₄ (pH=10.5) | -0.25 V | 1.27 ± 0.03 μg mL⁻¹ | 20.1 ± 0.9% | collectionscanada.gc.ca |
| Oᵥ-TiO₂/Ti | 0.1 M Na₂SO₄ (pH=10.5) | -0.25 V | 0.37 ± 0.01 μg mL⁻¹ | 10.1 ± 0.8% | collectionscanada.gc.ca |
Surface Electrochemistry of RuTi Alloys in Acidic and Basic Solutions
The surface electrochemistry of ruthenium-titanium alloys is highly dependent on the pH of the electrolyte. The presence of ruthenium significantly influences the corrosion resistance of titanium, particularly in acidic environments.
In Acidic Solutions:
In acidic solutions, such as hydrochloric acid (HCl), the addition of ruthenium to titanium alloys has been shown to enhance corrosion resistance. tandfonline.comresearchgate.net This improvement is attributed to a "cathode-modification" phenomenon, where the ruthenium promotes the cathodic reduction reaction (hydrogen evolution), shifting the corrosion potential of the titanium alloy to a more noble (positive) direction. researchgate.netmatthey.com This shift helps to stabilize the protective titanium oxide (TiO₂) film, leading to full passivity. researchgate.netmatthey.com
Studies on various Ti-Ru alloys in HCl solutions have demonstrated that the open circuit potential (OCP) and corrosion potential of Ru-containing alloys are nobler than those without ruthenium. tandfonline.com For instance, a Ti-55511-Ru alloy exhibited a nobler potential than a Ti-64-Ru alloy in 10% HCl. tandfonline.com Furthermore, the presence of ruthenium can increase the thickness of the passivation film, making it more stable. tandfonline.com However, the corrosion rate can vary depending on the specific alloy composition and immersion time. While some Ru-containing alloys show very little corrosion, others may exhibit a stable, albeit higher, corrosion rate over extended periods compared to other titanium alloys. tandfonline.com
In Basic Solutions:
In alkaline or basic solutions, the electrochemical behavior of ruthenium-titanium systems is primarily governed by the stability of the metal oxides. For RuO₂-based coatings on titanium, which are commonly used as catalysts, studies in alkaline media have shown that they can undergo transformations. diva-portal.org During cathodic polarization (hydrogen evolution), a significant portion of the RuO₂ coating can be transformed into hydroxylated species. diva-portal.org These hydroxylated phases are reported to be sensitive to electrochemical corrosion if the potential is reversed to be anodic. diva-portal.org Some research even suggests that under high current densities in alkaline electrolytes, RuO₂ can be reduced to metallic ruthenium. diva-portal.org
When pure titanium is treated in alkaline solutions like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), it develops a hydrophilic surface composed of hydrous alkali titanate nanofibers and nanotubes. nih.gov This treatment significantly increases the surface area of titanium powders. nih.gov For Ru-based materials in alkaline media, their performance, for example in the hydrogen evolution reaction (HER), is enhanced by ruthenium's high water dissociation capability due to its oxophilicity. koreascience.kr
The following table provides a comparative overview of the electrochemical characteristics of Ru-Ti systems in acidic and basic solutions based on available research.
| Property | Acidic Solution (e.g., HCl) | Basic Solution (e.g., NaOH) | Source |
| Corrosion Mechanism | Ru enhances passivity by shifting the potential to a more noble value, stabilizing the TiO₂ film. | Behavior is dominated by the stability of surface oxides. RuO₂ can be reduced to hydroxylated species or metallic Ru under cathodic polarization. | diva-portal.orgtandfonline.comresearchgate.netmatthey.com |
| Corrosion Potential | Generally more noble (positive) with the addition of Ru. | Dependent on the specific oxide phases present. | tandfonline.com |
| Passivation Film | Ru addition can increase the thickness and stability of the TiO₂ passivation layer. | Formation of hydrous alkali titanate nanostructures on titanium surfaces. RuO₂-based films can be transformed. | nih.govtandfonline.com |
| Effect of Ruthenium | Acts as a cathode modifier, promoting hydrogen evolution and protecting the titanium. | Can act as a catalyst for reactions like the hydrogen evolution reaction due to its oxophilicity. | researchgate.netmatthey.comkoreascience.kr |
Material Science Aspects of Ruthenium Titanium 1/1 Intermetallics
Crystal Structure and Phase Relationships
The Ruthenium-Titanium (1/1) intermetallic compound is characterized by an ordered crystal structure. At or near the equiatomic composition, it primarily forms a B2 phase . The B2 structure is an ordered body-centered cubic (BCC) arrangement, often referred to as the Cesium Chloride (CsCl) type structure. In this configuration, one type of atom (e.g., Ruthenium) occupies the corner positions of the cube, while the other type (e.g., Titanium) occupies the center position.
Research on ternary alloy systems, such as Niobium-Titanium-Ruthenium, confirms that the B2 phase is predominantly governed by RuTi ordering. mdpi.comnih.gov The Ti-Ru binary system features a two-phase region consisting of the disordered BCC solid solution and the ordered B2 phase. mdpi.com The lattice parameter for the B2 RuTi phase has been reported to be approximately 3.06 Å. mdpi.com This ordered structure is a key factor influencing the material's mechanical and thermal properties.
Table 1: Crystallographic Data for Ruthenium-Titanium (1/1)
| Property | Value |
| Compound Name | Ruthenium-Titanium (1/1) |
| Formula | RuTi |
| Crystal System | Cubic |
| Crystal Structure | B2 (CsCl type) |
| Ordering | Ordered Body-Centered Cubic |
| Lattice Parameter (a) | ~3.06 Å mdpi.com |
Advanced Mechanical Properties
Intermetallic compounds with the B2 structure, including RuTi, are actively investigated for their desirable mechanical properties. These materials are known for their potential to deliver high strength and stiffness, particularly at elevated temperatures. uct.ac.za A notable characteristic of some B2 intermetallics is the potential for attractive room-temperature toughness, a property not common among intermetallic compounds which are often brittle. uct.ac.za
Table 2: Overview of Mechanical Characteristics of B2-type RuTi
| Property | Description |
| Strength | Considered a high-strength material, especially at elevated temperatures. uct.ac.zaresearchgate.net |
| Hardness | Expected to be high due to the ordered intermetallic structure. |
| Ductility/Toughness | B2 intermetallics can exhibit better room-temperature toughness compared to other intermetallics. uct.ac.za |
| Wear Resistance | Generally associated with high hardness, though specific data for RuTi is not widely available. |
Solid Solution Strengthening Effects
Solid solution strengthening is a metallurgical technique used to enhance the strength of a metal by introducing atoms of a different element into its crystal lattice. wikipedia.org The presence of these solute atoms creates local stress fields within the lattice that hinder the movement of dislocations, thereby increasing the material's resistance to plastic deformation. wikipedia.org
In the context of the Ruthenium-Titanium (1/1) intermetallic, solid solution strengthening can be achieved by introducing a third element into the B2 lattice. Studies on Nb-Ti-Ru alloys have shown that Niobium (Nb) has considerable solubility—up to 18 mol %—in the RuTi B2 phase. mdpi.comnih.gov When Nb atoms substitute for Ti or Ru atoms in the ordered lattice, they introduce lattice strain that provides a strengthening effect.
First-principles calculations have identified ruthenium as one of several alloying elements, including molybdenum and tungsten, that are beneficial to the strength and thermal stability of high-temperature titanium alloys through such mechanisms. researchgate.net
Table 3: Alloying Elements for Solid Solution Strengthening in RuTi-based Systems
| Alloying Element | Effect on RuTi B2 Phase |
| Niobium (Nb) | Exhibits significant solubility (up to 18 mol %) in the RuTi B2 lattice, indicating a strong potential for solid solution strengthening. mdpi.comnih.gov |
| Other Refractory Elements | Elements like Rhenium (Re) and Osmium (Os) are generally identified as potent strengtheners in titanium alloy systems. researchgate.net |
Thermal Stability and High-Temperature Behavior
A primary driver for research into RuTi intermetallics is their exceptional thermal stability and potential for use in high-temperature environments. uct.ac.za The ordered B2 structure of RuTi contributes to a high melting point and resistance to microstructural changes at elevated temperatures.
Investigations into refractory superalloys have demonstrated that systems containing Ru-based B2 precipitates can maintain stable two-phase microstructures at temperatures exceeding 1600 °C. mdpi.comnih.gov Furthermore, related B2 intermetallic systems, such as those in the Al-Ni-Ru family, exhibit very high melting points (in some cases over 2100 °C) and good oxidation resistance at temperatures up to 1050 °C. researchgate.net Computational studies on similar systems like TiPt have shown that the partial substitution of Platinum with Ruthenium leads to a more stable structure with a higher transformation temperature. researchgate.net This body of evidence underscores the inherent high-temperature capability of the RuTi compound.
Table 4: High-Temperature Characteristics of RuTi and Related B2 Intermetallics
| Property | Finding |
| Microstructural Stability | Ru-based B2 precipitates are stable in microstructures at temperatures above 1600 °C. mdpi.comnih.gov |
| Melting Point | Related Al-Ni-Ru B2 alloys exhibit melting points exceeding 2100 °C, suggesting a very high melting point for RuTi. researchgate.net |
| High-Temperature Strength | Identified as a promising candidate material for high-temperature, high-strength applications. mdpi.comnih.gov |
| Oxidation Resistance | Related B2 systems show good oxidation resistance at temperatures around 1050 °C. researchgate.net |
Future Research Directions and Emerging Trends
Rational Design Principles for Next-Generation RuTi Materials
The transition from trial-and-error discovery to the rational design of catalysts is a pivotal shift in materials science. For Ruthenium-Titanium materials, this involves a deep understanding of structure-property relationships to tailor catalysts with enhanced activity, selectivity, and durability.
Key design principles for the next generation of RuTi materials include:
Tuning Metal-Support Interactions: The interaction between ruthenium and the titanium oxide support is crucial. The TiO₂ support can modulate the electronic properties of Ru, influencing its catalytic activity. chinesechemsoc.org For instance, the formation of a Ru-O-Ti bond can create a synergistic effect, enhancing performance. nih.gov The rational design, therefore, involves selecting the appropriate phase and morphology of TiO₂ to optimize these interactions. nih.gov
Descriptor-Based Design: A powerful approach involves identifying a "descriptor," a simple parameter that correlates with the catalytic activity. For many catalytic processes, the adsorption energies of key reaction intermediates serve as effective descriptors. researchgate.net Computational methods like Density Functional Theory (DFT) can be used to calculate these descriptors for various RuTi surface configurations, enabling the screening of promising candidates before experimental synthesis. researchgate.netresearchgate.net This approach accelerates the discovery of catalysts with optimal binding energies—not too strong and not too weak—for the reactants and intermediates.
Control of Nanostructure and Morphology: The catalytic performance is highly dependent on the catalyst's nanostructure, including particle size, shape, and porosity. researchgate.net Synthesizing RuTi materials with well-defined morphologies, such as nanotubes or core-shell structures, can enhance the number of active sites and improve mass transport. acs.org For example, Ru@Ir core-shell nanoparticles on a titanium oxynitride support have shown superior performance in the hydrogen evolution reaction (HER). acs.org
Surface Composition and Defect Engineering: The precise arrangement of Ru and Ti atoms on the catalyst surface dictates the nature of the active sites. Creating specific surface terminations or introducing defects like oxygen vacancies can dramatically alter the catalytic behavior. chinesechemsoc.orgacs.org DFT calculations can predict the stability and reactivity of different surface facets and defect structures, guiding the synthesis of more effective catalysts.
Integration of Advanced Experimental and Computational Approaches
The synergy between advanced experimental techniques and sophisticated computational modeling is a cornerstone of modern catalyst development. This integrated approach provides a comprehensive understanding of RuTi materials from the atomic to the macroscopic level.
Computational Modeling with DFT: Density Functional Theory (DFT) has become an indispensable tool in catalysis research. pjoes.com It allows for the investigation of electronic structures, reaction mechanisms, and the prediction of spectroscopic properties of RuTi catalysts. researchgate.netrsc.org For instance, DFT calculations can elucidate the role of the TiO₂ support in modulating the electronic state of Ru, which in turn affects the catalytic activity. nih.gov It can also be used to model the adsorption of reactants and intermediates on the catalyst surface, providing insights into the reaction pathways. scirp.org
Experimental Validation and Characterization: Computational predictions must be validated by experimental data. A suite of characterization techniques is employed to probe the structural, morphological, and electronic properties of synthesized RuTi materials. These include:
X-ray Diffraction (XRD): To determine the crystal structure and phase composition. researchgate.net
Electron Microscopy (SEM, TEM): To visualize the morphology and particle size distribution. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and oxidation states of Ru and Ti. pjoes.comscirp.org
Spectroscopic Techniques (Raman, IR): To probe the vibrational modes and identify surface species. researchgate.net
Iterative Design Loop: The most effective strategy involves an iterative loop where computational models guide experimental synthesis, and the experimental results, in turn, are used to refine the theoretical models. pjoes.com This feedback loop accelerates the discovery and optimization of new RuTi catalysts with desired functionalities.
Exploration of Novel Catalytic and Electrochemical Transformations
While Ru-Ti oxides are well-known for their application in the chlor-alkali process, researchers are exploring their potential in a range of other important catalytic and electrochemical reactions. nih.govjlu.edu.cn
Oxygen Evolution Reaction (OER): The OER is a key reaction in water splitting for hydrogen production. RuO₂ is a highly active OER catalyst, but its stability is a major concern. frontiersin.org Incorporating TiO₂ into the structure can enhance stability. frontiersin.org Studies have shown that the electronic structure modulation of RuO₂ by defective TiO₂ can significantly boost acidic OER performance. acs.org The mechanism is believed to involve the formation of surface oxygen species and the participation of lattice oxygen. frontiersin.org
Chlorine Evolution Reaction (CER): RuO₂-TiO₂ mixed oxides are the state-of-the-art anodes for the industrial chlorine evolution reaction. nih.govrsc.org The mechanism on these surfaces is complex and has been the subject of extensive research. It is generally accepted to proceed via the Volmer-Heyrovsky or Volmer-Tafel pathways, with the exact mechanism depending on the electrode composition and operating conditions. tue.nl The presence of TiO₂ is crucial for the dimensional stability of the anode. nih.gov
Nitrogen Reduction Reaction (NRR): The electrochemical reduction of nitrogen to ammonia (B1221849) at ambient conditions is a major goal for sustainable fertilizer production. Ruthenium is a promising catalyst for the NRR. acs.orgscribd.com Supporting Ru nanoparticles on TiO₂ has been shown to promote the NRR by facilitating the initial protonation of N₂ while suppressing the competing hydrogen evolution reaction. innovations-report.com In-situ spectroscopic studies have been employed to detect reaction intermediates and elucidate the reaction pathway. acs.orgresearchgate.netcanada.ca
Other Organic Transformations: The catalytic properties of Ru-Ti materials are also being explored for various organic reactions. For example, Ru/PVP catalysts modified in-situ have shown promise in the conversion of furfural (B47365) to 1,2-pentanediol (B41858), a valuable biomass-derived chemical. rsc.org
Table 1: Overview of Catalytic and Electrochemical Applications of Ruthenium-Titanium (1/1) Materials
| Reaction | Role of Ru-Ti (1/1) | Key Research Findings |
| Oxygen Evolution Reaction (OER) | Electrocatalyst | The addition of TiO₂ enhances the stability of the highly active RuO₂. Electronic structure modulation by defective TiO₂ boosts OER kinetics. acs.orgfrontiersin.org |
| Chlorine Evolution Reaction (CER) | Anode Material | Forms a dimensionally stable anode with high activity. The mechanism is complex and depends on operating conditions. nih.govrsc.orgtue.nl |
| Nitrogen Reduction Reaction (NRR) | Electrocatalyst | Ru nanoparticles on TiO₂ support promote N₂ activation and the initial protonation step, improving selectivity towards ammonia. scribd.cominnovations-report.com |
| Furfural Conversion | Catalyst | In-situ modified Ru/PVP catalysts can selectively produce valuable chemicals like 1,2-pentanediol from biomass-derived furfural. rsc.org |
Advanced Characterization under Operando Conditions for Mechanistic Understanding
To truly understand how a catalyst functions, it is essential to study it under actual working conditions. Operando spectroscopy provides this crucial insight by simultaneously measuring the catalytic performance and the physicochemical properties of the catalyst in real-time. nih.govdtu.dk This approach is vital for elucidating the reaction mechanisms on RuTi catalysts.
Operando Spectroscopy Techniques:
X-ray Absorption Spectroscopy (XAS): Techniques like XANES (X-ray Absorption Near Edge Structure) and EXAFS (Extended X-ray Absorption Fine Structure) provide information on the oxidation state, coordination environment, and bond distances of Ru and Ti atoms during the reaction. nih.govacs.org Operando XAS studies on ruthenium oxides during OER have revealed dynamic changes in the Ru oxidation state. nih.govacs.org
Raman and Infrared (IR) Spectroscopy: These techniques are sensitive to the vibrational modes of molecules and can identify reaction intermediates and surface adsorbates. researchgate.net In-situ Raman spectroscopy has been used to study the Ru/TiO₂ interface and the formation of Ru-O-Ti bonds. nih.gov
X-ray Photoelectron Spectroscopy (XPS): Near-ambient pressure XPS (NAP-XPS) allows for the analysis of the catalyst surface composition and electronic states under reaction conditions, providing insights into the active sites. scirp.org
Mechanistic Insights from Operando Studies: Operando studies have been instrumental in understanding the dynamic nature of catalyst surfaces. For RuO₂-based OER catalysts, operando XAS has shown that the catalyst surface undergoes reconstruction under operating potentials, and the oxidation state of Ru is dynamic. nih.govacs.org These studies help to identify the true active sites, which may only form under reaction conditions. dtu.dk For the CER, operando techniques can help to distinguish between different reaction pathways and understand the role of surface oxygen species. rsc.org Similarly, for the NRR, operando spectroscopy can track the evolution of nitrogen-containing intermediates on the catalyst surface, providing direct evidence for the reaction mechanism. innovations-report.comresearchgate.netcanada.ca
Q & A
Q. What are the optimal synthesis conditions for achieving a 1:1 atomic ratio in ruthenium-titanium (Ru-Ti) compounds?
Methodological Answer: The 1:1 Ru-Ti ratio requires precise stoichiometric control during synthesis. Use solvothermal or co-precipitation methods with pre-determined molar ratios of RuCl₃·xH₂O and TiCl₄ precursors. Monitor reaction temperatures (150–200°C) and pH conditions (acidic media, pH 2–4) to avoid phase segregation. Post-synthesis, validate the ratio via energy-dispersive X-ray spectroscopy (EDS) or inductively coupled plasma mass spectrometry (ICP-MS) .
Q. Which characterization techniques are most effective for verifying the structural homogeneity of Ru-Ti (1:1) alloys?
Methodological Answer: Combine X-ray diffraction (XRD) for crystallographic phase identification, scanning electron microscopy (SEM) with elemental mapping for spatial distribution analysis, and X-ray photoelectron spectroscopy (XPS) for surface oxidation state validation. For nanoscale homogeneity, pair transmission electron microscopy (TEM) with selected-area electron diffraction (SAED) .
Q. How should researchers handle safety protocols for Ru-Ti compounds given ruthenium’s reactivity in acidic environments?
Methodological Answer: Work under inert atmospheres (e.g., argon gloveboxes) when handling Ru precursors. Use 20% HCl solutions for stabilization, as noted in safety data sheets. Employ fume hoods for reactions releasing volatile RuO₄, and store compounds in sealed containers with desiccants to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can phase stability of Ru-Ti (1:1) alloys under high-temperature or oxidative conditions be systematically investigated?
Methodological Answer: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to track phase transitions up to 1000°C. Couple this with in-situ XRD under controlled atmospheres (e.g., N₂ vs. O₂) to assess oxidation-driven structural changes. For computational validation, apply density functional theory (DFT) to model thermodynamic stability and defect formation energies .
Q. What experimental designs resolve contradictions in reported catalytic performance of Ru-Ti (1:1) systems for hydrogen evolution reactions (HER)?
Methodological Answer: Adopt a factorial design to isolate variables: (i) vary electrode fabrication methods (e.g., sputtering vs. electrodeposition), (ii) control electrolyte composition (acidic vs. alkaline), and (iii) compare electrochemical surface area (ECSA) via cyclic voltammetry. Use statistical regression models to quantify the impact of each variable on HER overpotential .
Q. How do electronic interactions between Ru and Ti atoms influence the compound’s electrochemical properties?
Methodological Answer: Perform synchrotron-based X-ray absorption spectroscopy (XAS) to probe Ru L-edge and Ti K-edge shifts, identifying charge transfer dynamics. Pair with DFT calculations to map d-band centers and correlate with experimental overpotentials in electrocatalysis. Validate using Mott-Schottky analysis for semiconductor-electrolyte interfacial behavior .
Q. What methodologies ensure reproducibility in synthesizing Ru-Ti (1:1) thin films for optoelectronic applications?
Methodological Answer: Standardize deposition parameters in magnetron sputtering: (i) base pressure ≤1×10⁻⁶ Torr, (ii) Ar plasma flow rates (20–30 sccm), and (iii) substrate cooling to minimize stress-induced cracking. Use ellipsometry and Rutherford backscattering spectrometry (RBS) for thickness and composition verification. Publish raw deposition data and tooling specifications in supplementary materials .
Data Analysis and Replication
Q. How should researchers address discrepancies in reported bandgap values for Ru-Ti (1:1) oxides?
Methodological Answer: Replicate measurements using both Tauc plots (UV-Vis spectroscopy) and photoelectron yield spectroscopy (PYS) to account for surface vs. bulk electronic states. Cross-reference with DFT-predicted band structures. Report measurement conditions (e.g., light source intensity, sample doping levels) to identify confounding factors .
Q. What statistical approaches are recommended for analyzing multi-variable datasets in Ru-Ti (1:1) catalysis studies?
Methodological Answer: Apply multivariate analysis (e.g., principal component analysis (PCA)) to datasets combining catalytic activity, surface morphology, and elemental composition. Use ANOVA to test significance of synthesis parameters (e.g., annealing temperature, precursor concentration) on performance metrics. Share raw data and code repositories to enable meta-analyses .
Q. How can the long-term stability of Ru-Ti (1:1) electrodes in corrosive environments be rigorously assessed?
Methodological Answer: Design accelerated aging tests using chronoamperometry at elevated potentials (e.g., 1.8 V vs. RHE) in 0.5 M H₂SO₄. Monitor dissolution rates via ICP-MS and surface degradation via SEM. Compare with theoretical predictions from Pourbaix diagrams for Ru-Ti systems. Include control experiments with pure Ru and Ti electrodes .
Tables for Quick Reference
Table 1: Key Characterization Techniques for Ru-Ti (1:1)
| Technique | Application | References |
|---|---|---|
| XRD | Phase identification | |
| XPS | Surface oxidation states | |
| TEM-SAED | Nanoscale homogeneity | |
| EDS/ICP-MS | Stoichiometric validation |
Table 2: Common Experimental Designs for Advanced Studies
| Design Type | Purpose | References |
|---|---|---|
| Factorial Design | Isolate synthesis variables | |
| In-situ XRD/TGA | Phase stability under stress | |
| DFT+XAS | Electronic structure modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
